molecular formula C22H15Cl2F3N2O4 B12162702 {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone

{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone

Cat. No.: B12162702
M. Wt: 499.3 g/mol
InChI Key: YRCMRBVJGRBASF-UHFFFAOYSA-N
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Description

{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The pyrimidine ring is then synthesized and functionalized with hydroxyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine and furan rings with the phenylmethanone moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups such as amines or thiols.

Scientific Research Applications

Biology: In biological research, the compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or cancer pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen substituents can enhance its binding affinity to these targets, leading to modulation of their activity. The hydroxyl and trifluoromethyl groups can also play a role in stabilizing the compound’s interactions with its targets, thereby influencing its biological effects.

Comparison with Similar Compounds

  • {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(methyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone
  • {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(ethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone

Comparison: The uniqueness of {6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different alkyl groups, the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C22H15Cl2F3N2O4

Molecular Weight

499.3 g/mol

IUPAC Name

5-benzoyl-6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H15Cl2F3N2O4/c23-13-8-4-7-12(17(13)24)14-9-10-15(33-14)18-16(19(30)11-5-2-1-3-6-11)21(32,22(25,26)27)29-20(31)28-18/h1-10,16,18,32H,(H2,28,29,31)

InChI Key

YRCMRBVJGRBASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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